

A Technical Guide to Myristic Acid-13C: Suppliers, Purity, and Applications

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Compound of Interest

Compound Name: *Myristic acid-13C*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Myristic acid-13C**, a stable isotope-labeled fatty acid crucial for a variety of research applications. This document details commercially available sources, their purity specifications, and in-depth experimental protocols for its use in metabolic research and as an internal standard. Furthermore, it visualizes key biological and experimental workflows to facilitate a deeper understanding of its application.

Myristic Acid-13C: Supplier and Purity Overview

Myristic acid-13C is a valuable tool in metabolic research, particularly in studies involving fatty acid metabolism and protein modification. Its incorporation into biological systems allows for the tracing of metabolic pathways and the quantification of myristoylated proteins. The choice of supplier and the purity of the isotopic tracer are critical for obtaining accurate and reproducible experimental results. Below is a summary of prominent suppliers and their product specifications.

Supplier	Product Name	Isotopic Purity	Chemical Purity	CAS Number
Sigma-Aldrich	Myristic acid-1- ¹³ C	99 atom % ¹³ C[1]	≥99% (CP)	57677-52-8[1]
Cambridge Isotope Laboratories, Inc.	Myristic acid (1- ¹³ C, 99%)	99%[2][3]	98%[3]	57677-52-8[2][3]
Cayman Chemical	Myristic Acid- ¹³ C	≥95%	Not Specified	57677-52-8[4]
MedChemExpress	Myristic acid- ¹³ C	99.9% Isotopic Enrichment[5]	99.39% (HPLC) [5]	57677-52-8[5]

Experimental Protocols

Myristic acid-13C is primarily utilized in two key research applications: as a tracer in metabolic flux analysis and as an internal standard for quantitative mass spectrometry.

Metabolic Labeling and Flux Analysis

This protocol outlines a general procedure for labeling cells with **Myristic acid-13C** to study its incorporation into cellular lipids and proteins.

a. Cell Culture and Labeling:

- **Cell Seeding:** Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.
- **Medium Preparation:** Prepare a labeling medium by supplementing the base medium with **Myristic acid-13C**. The final concentration of the labeled fatty acid should be optimized for the specific cell line and experimental goals. It is often necessary to first complex the fatty acid with fatty acid-free bovine serum albumin (BSA) for efficient delivery to the cells.
- **Labeling:** Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the prepared labeling medium.

- Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the **Myristic acid-13C**. The incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target molecules.

b. Sample Preparation for Analysis:

- Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer for proteins, or a solvent-based extraction for lipids).
- Protein/Lipid Extraction:
 - For Protein Analysis (N-myristoylation): Isolate total protein from the cell lysate. Proteins of interest can be further purified by immunoprecipitation or other chromatographic techniques.
 - For Lipid Analysis: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
- Sample Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically derivatized to form more volatile esters, such as fatty acid methyl esters (FAMES).

c. Mass Spectrometry Analysis:

- LC-MS/MS for Proteomics: Digested protein samples can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify myristoylated peptides. The mass shift corresponding to the incorporation of the ¹³C label will be evident in the mass spectra.
- GC-MS for Metabolomics: Derivatized lipid extracts are analyzed by GC-MS to determine the isotopic enrichment in myristic acid and its downstream metabolic products.

Use as an Internal Standard for Quantification

Myristic acid-13C is an ideal internal standard for the quantification of endogenous myristic acid due to its similar chemical and physical properties, but distinct mass.

a. Sample Preparation:

- Spiking: Add a known amount of **Myristic acid-13C** to the biological sample (e.g., plasma, cell lysate) before any extraction or processing steps.
- Extraction and Derivatization: Co-extract the endogenous myristic acid and the labeled internal standard. If necessary, derivatize the fatty acids as described above.

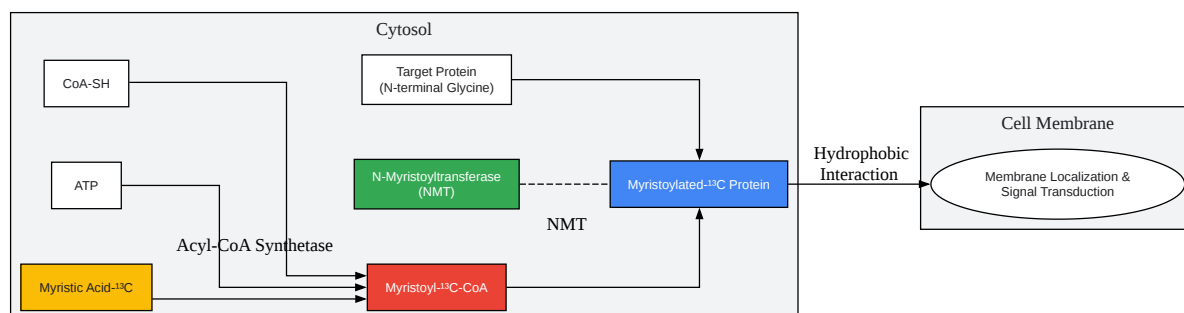
b. GC-MS or LC-MS Analysis:

- Data Acquisition: Analyze the sample using GC-MS or LC-MS, monitoring for the specific mass-to-charge ratios (m/z) of both the unlabeled (endogenous) and the 13C-labeled myristic acid.
- Quantification: The concentration of the endogenous myristic acid is determined by comparing the peak area of the unlabeled analyte to the peak area of the known amount of the 13C-labeled internal standard.

Visualizing Workflows and Pathways

N-Myristoylation Signaling Pathway

Protein N-myristoylation is a critical lipid modification that plays a key role in various signal transduction pathways. It involves the attachment of myristate to the N-terminal glycine of a protein, a reaction catalyzed by N-myristoyltransferase (NMT). This modification can influence protein localization, stability, and protein-protein interactions.

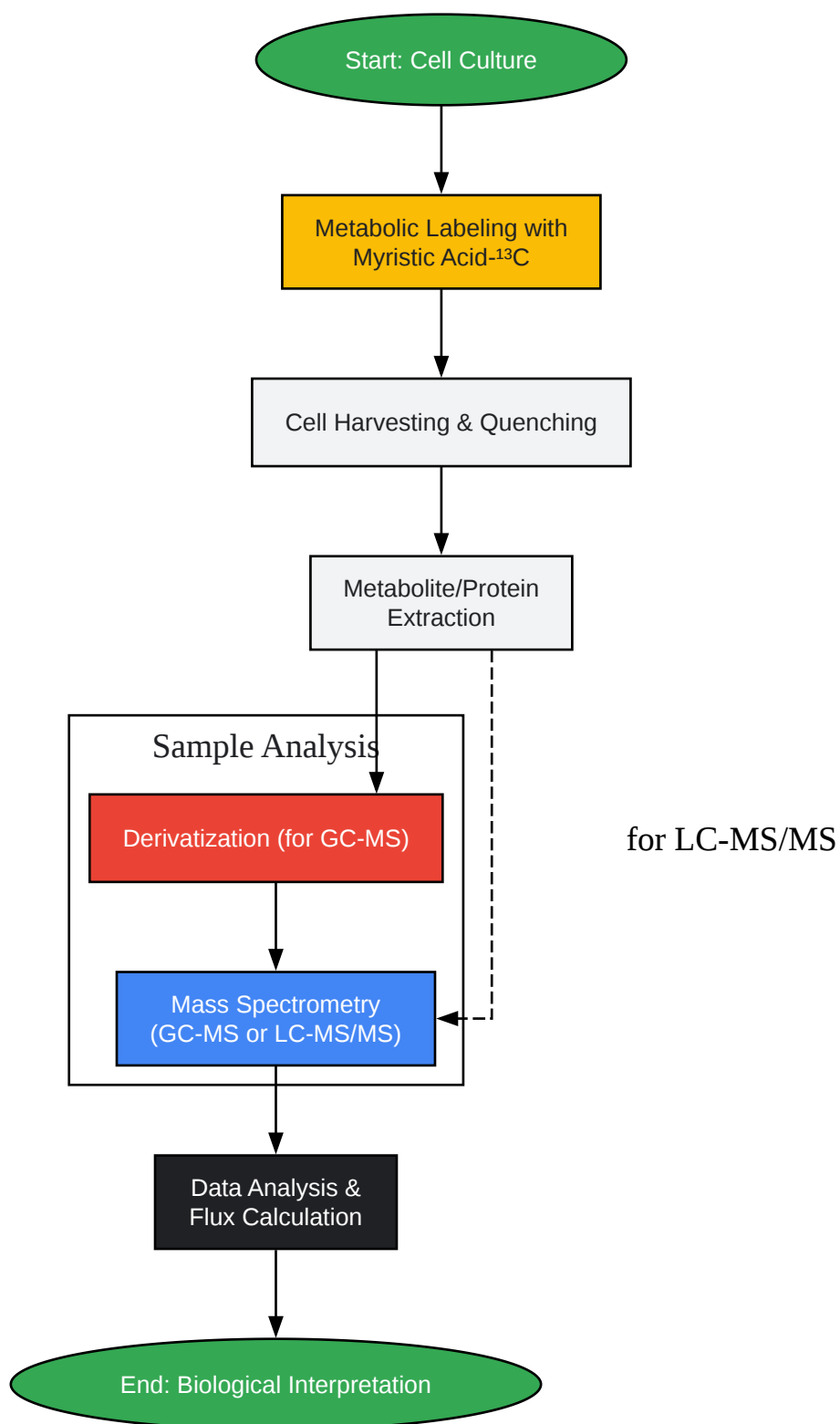


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Caption: The N-Myristoylation pathway showing the activation of **Myristic acid-¹³C** and its transfer to a target protein.

Experimental Workflow for Metabolic Labeling

The following diagram illustrates a typical workflow for a metabolic labeling experiment using **Myristic acid-¹³C**, from cell culture to data analysis.



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Caption: A generalized workflow for a **Myristic acid-¹³C** metabolic labeling experiment.

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